

# What is the chemical structure and formula of Sodium Dehydroacetate?

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Sodium Dehydroacetate

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## An In-depth Technical Guide to Sodium Dehydroacetate

For Researchers, Scientists, and Drug Development Professionals


This document provides a comprehensive technical overview of **Sodium Dehydroacetate**, focusing on its chemical properties, toxicological data, and relevant experimental protocols.

### Chemical Identity and Properties

**Sodium Dehydroacetate** is the sodium salt of dehydroacetic acid, a pyrone derivative. It is widely utilized as a preservative in cosmetics, personal care products, and some food items due to its broad-spectrum antimicrobial activity against bacteria and fungi.[1][2]

- Chemical Formula:  $C_8H_7NaO_4$ [1][3]
- Molar Mass:  $190.130 \text{ g}\cdot\text{mol}^{-1}$ [1]
- IUPAC Name: Sodium 1-(3,4-dihydro-6-methyl-2,4-dioxo-2H-pyran-3-ylidene)ethanolate[3]
- CAS Number: 4418-26-2[1][2]
- Appearance: White to off-white crystalline powder.[3][4]

The chemical structure of **Sodium Dehydroacetate** is presented below:

 Chemical structure of sodium dehydroacetate

## Physicochemical and Toxicological Data

Quantitative data regarding the physicochemical properties and toxicological profile of **Sodium Dehydroacetate** are summarized in the tables below for ease of reference and comparison.

Table 1: Physicochemical Properties of **Sodium Dehydroacetate**

Property	Value	Reference
Melting Point	~295 °C (decomposes)	[4]
Boiling Point	332.6 °C at 760 mmHg	[4]
Flash Point	150.6 °C	[4]
Water Solubility	33 g/100g (at 25°C)	[5]
Propylene Glycol Solubility	48 g/100g (at 25°C)	[5]
Ethanol Solubility	1 g/100g (at 25°C)	[5]
Acetone Solubility	0.2 g/100g (at 25°C)	[5]

Table 2: Toxicological Data for **Sodium Dehydroacetate**

Parameter	Species	Value	Reference
Acute Oral Toxicity (LD <sub>50</sub> )	Rabbit	500 mg/kg	[4]
No-Observed-Adverse-Effect Level (NOAEL) (90-day study)	Rat	< 62.0 mg/kg BW/day	[6]
Benchmark Dose Lower Confidence Limit (BMDL) (90-day study)	Rat	51.7 mg/kg BW	[6]

## Experimental Protocols

This section details the methodologies for key experiments cited in the literature, providing a framework for the replication and validation of findings.

This protocol is based on the OECD Test Guideline 408 for repeated dose 90-day oral toxicity studies in rodents, as referenced in a study on **Sodium Dehydroacetate** (DHA-Na).[6]

Objective: To determine the No-Observed-Adverse-Effect Level (NOAEL) and characterize the toxicological profile of a substance following 90 days of repeated oral administration.[6]

Methodology:

- Animal Model: Sprague-Dawley (SD) rats, 4 weeks old at the start of the study.[6]
- Acclimation: Animals are quarantined and acclimated for 6 days prior to the commencement of the study.[6]
- Group Allocation: Animals are randomly assigned to a minimum of three dose groups and one control group (vehicle only). A typical study design includes 10 rats per sex per group.[6] For DHA-Na, dose levels were 0.0, 31.0, 62.0, and 124.0 mg/kg BW/day.[6]

- Administration: The test substance is administered daily by oral gavage for 90 consecutive days.[6]
- Observations:
  - Clinical Signs & Mortality: Observed twice daily.
  - Body Weight & Food Consumption: Measured weekly.[6]
  - Ophthalmic Examination: Performed prior to administration and at termination.[6]
  - Hematology & Clinical Biochemistry: Blood samples are collected at termination for analysis of hematological and biochemical parameters.[6]
- Pathology:
  - Gross Necropsy: All animals are subjected to a full gross necropsy at the end of the treatment period.[6]
  - Organ Weights: Key organs are weighed.
  - Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups are examined microscopically.

This protocol is based on the United States Pharmacopeia (USP) monograph for **Sodium Dehydroacetate**. [7]

Objective: To determine the purity of a **Sodium Dehydroacetate** sample.

Methodology:

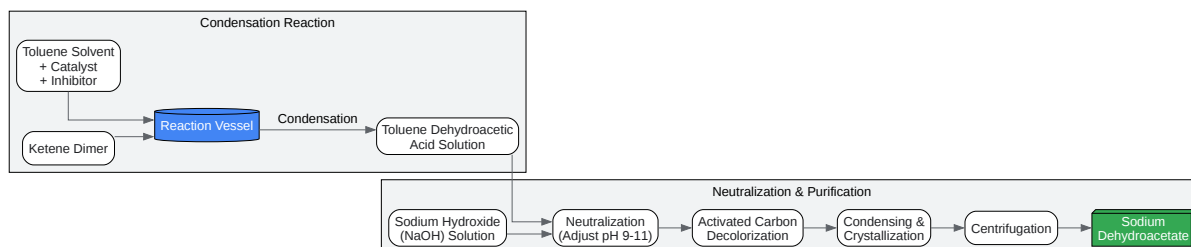
- Sample Preparation: Accurately weigh approximately 500 mg of **Sodium Dehydroacetate** and transfer to a 125-mL conical flask.[7]
- Dissolution: Dissolve the sample in 25 mL of glacial acetic acid containing p-naphtholbenzein TS, which has been previously neutralized to a blue color.[7]

- Titration: Titrate the solution with 0.1 N perchloric acid VS until the original blue color is restored.[7]
- Calculation: Each milliliter of 0.1 N perchloric acid is equivalent to 19.01 mg of  $C_8H_7NaO_4$ . [7]  
Calculate the percentage of **Sodium Dehydroacetate** in the sample.

## Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes related to **Sodium Dehydroacetate**.

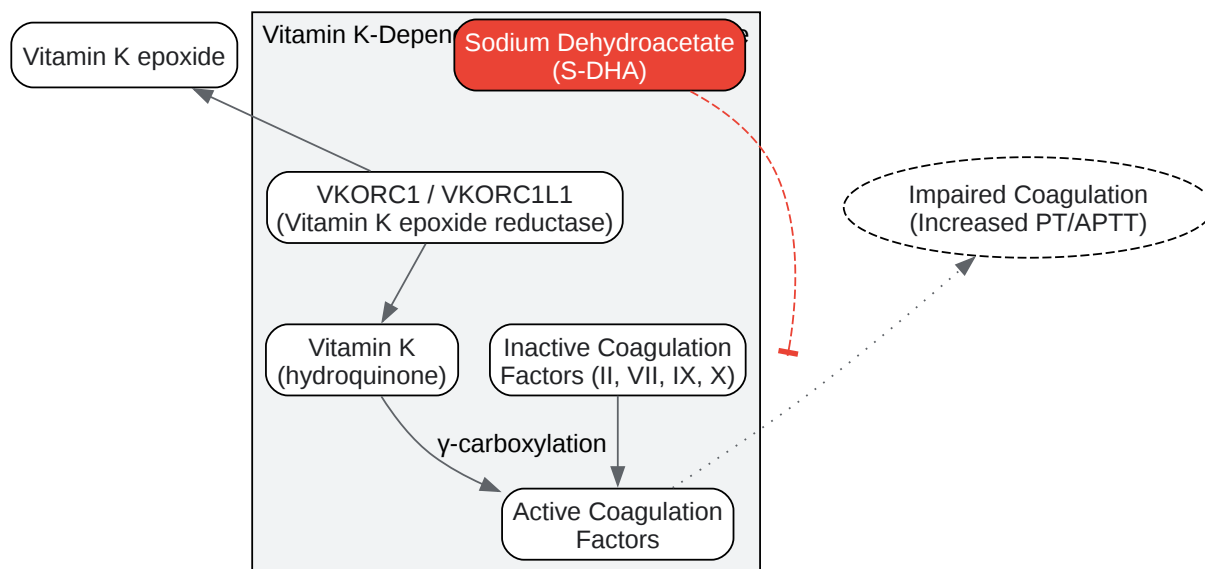
This workflow outlines the industrial preparation of **Sodium Dehydroacetate** from a ketene dimer.[8]



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*Fig. 1: Industrial synthesis workflow for **Sodium Dehydroacetate**.*

**Sodium Dehydroacetate** has been shown to interfere with coagulation, a mechanism proposed to involve the Vitamin K cycle.[9]



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